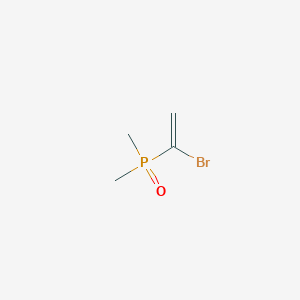

1-Bromo-1-dimethylphosphorylethene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Bromophos and Its Derivatives

Bromophos, an organophosphorus insecticide, is structurally related to 1-Bromo-1-dimethylphosphorylethene. It has been studied for its demethylation by a glutathione-dependent liver enzyme, which indicates its potential metabolic pathways and environmental degradation processes (Stenersen, 1969).

Spectroscopic and DFT Studies

Research on bromo-based thiophen chalcone derivatives, such as 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one, involves spectroscopic and quantum chemistry methods. These studies provide insights into the molecular structure, vibrational frequencies, and electronic absorption spectra, which are crucial for understanding the chemical properties and potential applications of such compounds (Ramesh et al., 2020).

Electron-Transfer Reactions

1,1-Diarylethylenes, closely related to 1-Bromo-1-dimethylphosphorylethene, have been studied for their photochemical electron-transfer reactions. These reactions are significant for understanding the dimerization, nucleophilic additions, and oxygenation processes, which are fundamental in organic synthesis and materials science (Mattes & Farid, 1986).

Catalyst-Transfer Polycondensation

The mechanism of Ni-catalyzed chain-growth polymerization leading to well-defined poly(3-hexylthiophene) has been explored. This research is pertinent to the development of conducting polymers and has implications for the use of bromo and phosphorus-containing compounds in polymer synthesis (Miyakoshi et al., 2005).

Mécanisme D'action

The mechanism of action of a chemical compound usually refers to how it interacts with biological systems. Since 1-Bromo-1-dimethylphosphorylethene is a synthetic chemical, it’s not clear what you mean by its “mechanism of action”. If you’re asking about its reactivity or behavior in chemical reactions, that would depend on the specific reaction conditions .

Propriétés

IUPAC Name |

1-bromo-1-dimethylphosphorylethene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrOP/c1-4(5)7(2,3)6/h1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVGYKBJTGMGEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C(=C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1-dimethylphosphorylethene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2813637.png)

![4-(1'-(3-(dimethylamino)propyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2813638.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2813641.png)

![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813643.png)

![3-oxo-2-phenyl-5-propyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2813648.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2813657.png)

![1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide](/img/structure/B2813658.png)